N-ethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N-ethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a pyrimidin-4-amine core substituted at position 2 with a piperazine ring bearing a 1,3-thiazol-2-yl group and an ethylamine moiety at position 2. This structure combines heterocyclic elements (pyrimidine, piperazine, thiazole) known for their roles in modulating pharmacokinetic properties and target binding in medicinal chemistry. The ethyl group enhances lipophilicity, while the piperazine-thiazole moiety may contribute to solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-ethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6S/c1-2-14-11-3-4-15-12(17-11)18-6-8-19(9-7-18)13-16-5-10-20-13/h3-5,10H,2,6-9H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPWTGWZHMJDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological activities. For instance, some thiazole derivatives have been found to exhibit antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the solubility of thiazole derivatives can influence their bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyrimidine-Based Analogues
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
- Structure : Shares the pyrimidin-4-amine core but substitutes position 6 with piperazine and position 4 with a butyl group.
- The longer alkyl chain (butyl vs.
- Applications : Used in pharmaceutical research for its versatility in modulating receptor interactions .
Compounds 17 and 18 ()
- Structure: Feature a pyrimidin-2-yl group linked to a piperazine-anilino-thiazole scaffold, with sulfonamide substituents on the thiazole.
- Key Differences : The sulfonamide groups in 17 and 18 introduce strong electron-withdrawing effects and hydrogen-bonding capacity, which are absent in the target compound. This may enhance binding affinity to targets like enzymes or receptors but reduce metabolic stability.
- Synthesis : Both utilize sulfonylation reactions, contrasting with the target compound’s simpler amine substitution .
Compound 8e ()
Heterocyclic Core Variants
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Structure : Pyrazole core with cyclopropyl and pyridinyl substituents.
- Key Differences: The five-membered pyrazole ring alters electronic properties compared to the six-membered pyrimidine.
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ()
Physicochemical and Pharmacological Implications
Solubility and Lipophilicity
Target Binding and Selectivity
- The thiazole ring in the target compound may engage in π-π interactions with aromatic residues in enzyme active sites, similar to pyrazolo-pyrimidines in .
- Piperazine’s flexibility could enhance binding to conformational variants of targets like kinases or GPCRs, as seen in ’s antimalarial candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
